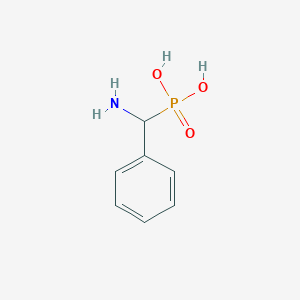

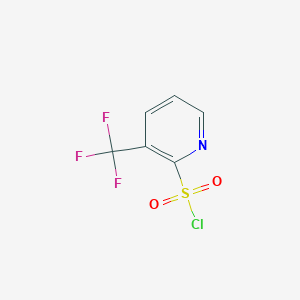

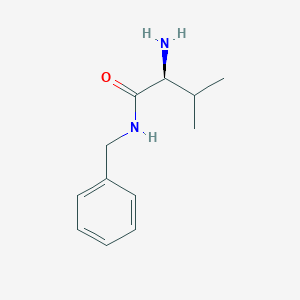

(2S)-2-Amino-N-benzyl-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-Amino-N-benzyl-3-methylbutanamide, also known as N-Benzyl-3-methylbutanamide, is an amide derivative of the amino acid alanine. It is a colorless solid that is soluble in water and ethanol. N-Benzyl-3-methylbutanamide has a wide range of applications in the scientific research field, including its use as a substrate for enzyme research, a ligand for protein-protein interactions, and a molecular probe for drug discovery.

科学的研究の応用

Antimicrobial Agents

N-Benzyl L-Valinamide: derivatives have been explored for their potential as antimicrobial agents. The incorporation of an L-valine residue and a diphenyl sulfone scaffold in these compounds has shown promising results against Gram-positive pathogens, particularly in combating Enterococcus faecium biofilm-associated infections . This application is significant in the development of new antibiotics to address the growing concern of antibiotic resistance.

Antioxidant Activity

The antioxidant properties of N-Benzyl L-Valinamide derivatives are also noteworthy. These compounds have been tested for their ability to scavenge free radicals, which is a crucial characteristic in the prevention of oxidative stress-related diseases . The antioxidant effect is measured through various assays such as DPPH, ABTS, and ferric reducing power assays.

Alternative Toxicity Testing

In the realm of toxicology, N-Benzyl L-Valinamide derivatives have been utilized for alternative toxicity testing. For instance, their effects on freshwater cladoceran Daphnia magna Straus have been assessed, providing a non-mammalian perspective on the compound’s safety profile .

Drug Design

The structure of N-Benzyl L-Valinamide lends itself well to drug design, particularly due to its N-acyl-α-amino acid framework. This structure can be modified to create a variety of chemotypes, such as 4H-1,3-oxazol-5-ones and 2-acylamino ketones, which are valuable in the synthesis of novel pharmaceuticals .

Antifungal and Antiviral Activity

The N-benzyl derivatives of lucensomycin, which include the N-Benzyl L-Valinamide structure, have demonstrated high antifungal and antiviral activities. This makes them potential candidates for the development of new treatments for fungal and viral infections .

Biological Evaluation

The biological evaluation of N-Benzyl L-Valinamide derivatives extends to in silico studies, which predict the potential antimicrobial effect and toxicity of these compounds. Such computational approaches are essential for preclinical research and can accelerate the drug discovery process .

Chemical Organic Compounds Research

Lastly, N-Benzyl L-Valinamide plays a role in the broader field of chemical organic compounds research. Its versatility in forming various chemotypes makes it a valuable subject for studies in organic synthesis and the exploration of new chemical entities .

特性

IUPAC Name |

(2S)-2-amino-N-benzyl-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGFMIYGVANCND-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453857 |

Source

|

| Record name | (2S)-2-Amino-N-benzyl-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-N-benzyl-3-methylbutanamide | |

CAS RN |

120369-25-7 |

Source

|

| Record name | (2S)-2-Amino-N-benzyl-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trisiloxane, 3,3/'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)